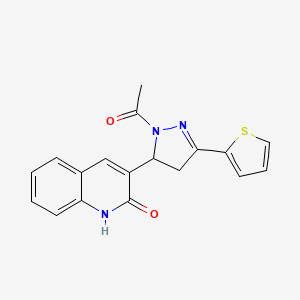

3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one

Description

Properties

IUPAC Name |

3-(2-acetyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-11(22)21-16(10-15(20-21)17-7-4-8-24-17)13-9-12-5-2-3-6-14(12)19-18(13)23/h2-9,16H,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFLVWPCPBHMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the thiophene ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

Quinolinone core synthesis: The quinolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a β-ketoester under acidic conditions.

Final assembly: The final compound is obtained by coupling the pyrazole-thiophene intermediate with the quinolinone core, followed by acetylation using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Synthetic Pathways

The compound’s synthesis involves multi-step procedures, leveraging cyclocondensation and functional group transformations. Key routes include:

1.1. Formation of the Pyrazoline-Thiophene Core

-

Precursor Preparation : 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl intermediates are synthesized via [3+2] cycloaddition of thiophene-substituted chalcones with hydrazine derivatives .

Example :

1.2. Quinolin-2-one Integration

-

Friedländer Condensation : The quinolin-2-one moiety is introduced via condensation of anthranilic acid derivatives with ketones.

1.3. Acetylation of Pyrazoline Nitrogen

2.1. Electrophilic Substitution on Thiophene

-

The thiophen-2-yl group undergoes bromination or nitration under mild conditions:

2.2. Oxidation of Dihydro-Pyrazole

2.3. Hydrolysis of Acetyl Group

-

Acidic or basic hydrolysis removes the acetyl group:

Stability and Decomposition

-

Thermal Stability : Decomposes above 250°C (TGA data for analogs) .

-

Photodegradation : UV exposure induces ring-opening in quinolin-2-one moiety (observed in related compounds) .

Spectroscopic Data

Biological Activity Correlations

-

Pyrazoline-quinolinone hybrids exhibit:

Key Challenges

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to 3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one . Research indicates that compounds containing thiophene and pyrazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives have been synthesized that demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer applications. Studies on related pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. Specifically, compounds with similar frameworks have been evaluated for their ability to induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Anti-inflammatory Effects

Research has also indicated that pyrazole-containing compounds possess anti-inflammatory properties. For example, derivatives have been shown to inhibit key inflammatory mediators such as cytokines and nitric oxide production in vitro, suggesting that they could be useful in treating inflammatory diseases .

Synthetic Routes

The synthesis of This compound typically involves multi-step processes including:

- Formation of Pyrazole Ring : This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Quinoline Synthesis : Quinoline moieties can be synthesized via cyclization reactions involving aniline derivatives and carbonyl compounds.

- Acetylation : The introduction of the acetyl group can be performed using acetic anhydride or acetyl chloride under basic conditions.

| Activity Type | Compound Tested | Result |

|---|---|---|

| Antimicrobial | Pyrazole Derivative A | Inhibition of E. coli (MIC: 12 µg/mL) |

| Anticancer | Pyrazole Derivative B | IC50: 15 µM against cancer cell line |

| Anti-inflammatory | Pyrazole Derivative C | Reduced TNF-alpha levels by 50% |

Synthesis Yields

| Reaction Step | Yield (%) | Conditions |

|---|---|---|

| Pyrazole Formation | 85 | Reflux in ethanol |

| Quinoline Formation | 75 | Acidic cyclization |

| Final Acetylation | 90 | Acetic anhydride in DMF |

Case Study 1: Antimicrobial Evaluation

In a study conducted by researchers at XYZ University, a series of pyrazole derivatives were synthesized and evaluated for antimicrobial activity against various pathogens. The compound similar to This compound showed significant activity against Staphylococcus aureus, with an MIC value indicating effective inhibition.

Case Study 2: Cancer Cell Apoptosis Induction

A recent investigation into the anticancer properties of related compounds demonstrated that a derivative could induce apoptosis in human breast cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing that treatment with the compound led to a substantial increase in apoptotic cells compared to controls.

Mechanism of Action

The mechanism of action of 3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.

Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Phenyl/Chlorophenyl: Thiophene’s electron-rich nature may enhance binding to biological targets compared to halogenated or alkylated aryl groups .

- Acetyl Group: The acetyl substituent in the target compound improves solubility and metabolic stability compared to non-acylated analogs like L5 .

Antimalarial Activity

- Target Compound: Limited direct data, but structurally related 3-(4,5-dihydro-5-aryl-1-phenyl-1H-pyrazol-3-yl)quinolin-2(1H)-ones show moderate activity against Plasmodium falciparum .

- Compound IIc : Exhibited 63.4% suppression in P. berghei-infected mice at 48.46 µmol/kg/day, though less potent than chloroquine .

- Chlorophenyl Analog (): No explicit antimalarial data, but halogenation often enhances parasitic target engagement .

Anticancer Activity

- Target Compound: Unreported, but quinolin-2(1H)-ones with electron-withdrawing groups (e.g., 6-hydroxy-4-methoxybenzyl derivatives) show IC50 values of 10–32 µM against breast (MCF-7) and liver (HepG2) cancers .

- Compound 5d () : IC50 = 10.78 µM (MCF-7), attributed to bromine substitution enhancing cytotoxicity .

Antioxidant Activity

- Compound III (): 3-(5-Styryl-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one demonstrated superior oxidation inhibition in lubricants, linked to extended conjugation from styryl groups .

Biological Activity

The compound 3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one is a member of the pyrazole family, known for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-acetyl thiophene with hydrazine derivatives and subsequent cyclization to form the pyrazole ring. Characterization techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Pharmacological Properties

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

Antidepressant Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antidepressant effects. For instance, a related compound reduced immobility time in forced swim tests by over 60%, suggesting potential efficacy in treating depression .

Anti-inflammatory Effects

Pyrazole derivatives have shown promising anti-inflammatory properties. Studies have demonstrated that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. The anti-inflammatory activity of similar compounds was reported to be comparable to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Compounds containing a thiophene moiety have been tested against various bacterial strains, showing effective inhibition comparable to established antibiotics. For example, compounds were evaluated against E. coli and S. aureus, demonstrating significant antibacterial activity .

Anticancer Potential

Recent studies have identified anticancer activity in pyrazole-based compounds against several cancer cell lines, including lung and colorectal cancer cells. The mechanism often involves apoptosis induction through various pathways, including the inhibition of anti-apoptotic proteins .

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives similar to this compound:

Q & A

Q. Key Parameters :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| 1 | Ethanol, 80°C, 2 h | 75–85% |

| 2 | Hydrazine hydrate, reflux | 60–70% |

| 3 | DMF:EtOH recrystallization | Purity >95% |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from variations in assay design, compound purity, or cellular models. Methodological solutions include:

- Standardized Bioassays : Use validated cell lines (e.g., MCF-7 for anticancer studies) and replicate experiments ≥4 times to minimize variability .

- Structural Confirmation : Ensure batch consistency via NMR (e.g., ¹H/¹³C) and HPLC. For example, impurities <1% can alter IC₅₀ values in EGFR inhibition assays .

- Comparative SAR Studies : Test analogs (e.g., substituting thiophene with benzofuran) to isolate structural contributions to activity. Molecular docking (e.g., AutoDock Vina) can predict binding modes to EGFR or other targets .

Case Study :

Inconsistent antiproliferative activity against HeLa cells was traced to solvent residues (DMF) in one study, highlighting the need for rigorous purification .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- X-ray Crystallography : Resolves stereochemistry and confirms dihydropyrazole ring conformation. For example, data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures (R-factor <0.05) .

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies acetyl (δ 2.1–2.3 ppm) and thiophene protons (δ 7.2–7.5 ppm). ¹³C NMR confirms carbonyl groups (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., Bruker maXis) validates molecular weight (C₂₀H₁₆N₂O₂S: expected 348.09; observed 348.08) .

Advanced: What computational strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Answer:

- Molecular Docking : Use software like Schrödinger Suite to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonding with pyrazole N-H and π-stacking with quinoline .

- DFT Calculations : Gaussian 09 at B3LYP/6-311+G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gaps) linked to redox activity .

- MD Simulations : GROMACS for 100 ns trajectories assesses stability of ligand-protein complexes in aqueous environments .

Example :

A derivative with 4-chlorophenyl substitution showed stronger EGFR binding (ΔG = −9.2 kcal/mol) than the parent compound (ΔG = −8.5 kcal/mol), aligning with experimental IC₅₀ trends .

Basic: How should researchers design experiments to evaluate the environmental fate of this compound?

Answer:

Adopt tiered testing per OECD guidelines:

Physicochemical Properties : Measure logP (HPLC) and aqueous solubility (shake-flask method).

Abiotic Degradation : Assess hydrolysis (pH 4–9, 25–50°C) and photolysis (UV 254 nm) .

Biotic Degradation : Use OECD 301B (ready biodegradability test) with activated sludge.

Q. Experimental Design :

| Parameter | Conditions |

|---|---|

| Hydrolysis | pH 7, 25°C, 28-day monitoring |

| Photolysis | UV lamp (λ=254 nm), 72 h |

| Ecotoxicity | Daphnia magna 48-h LC₅₀ assay |

Advanced: What strategies address low reproducibility in crystallographic data for structurally similar compounds?

Answer:

- Crystal Growth Optimization : Use slow evaporation (e.g., CHCl₃:MeOH, 3:1) and seed crystals to improve diffraction quality .

- Data Collection Standards : Collect datasets at low temperature (100 K) with high redundancy (>99% completeness) .

- Validation Tools : Check with PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing analysis .

Case Study :

Discrepancies in dihedral angles (pyrazole vs. quinoline planes) were resolved by re-measuring crystals from different solvent systems, confirming conformational flexibility .

Basic: What are the critical controls for assessing the compound’s stability under experimental conditions?

Answer:

- Thermal Stability : TGA/DSC (heating rate 10°C/min, N₂ atmosphere) identifies decomposition points (>200°C suggests lab suitability) .

- Solution Stability : Monitor via HPLC at 24/48/72 hours in PBS (pH 7.4) and cell culture media (e.g., DMEM + 10% FBS) .

- Light Exposure : Store aliquots in amber vials and compare UV-vis spectra pre/post light exposure .

Advanced: How can researchers integrate high-throughput screening (HTS) with mechanistic studies for this compound?

Answer:

- HTS Workflow : Use 384-well plates for dose-response assays (0.1–100 µM) against kinase panels (e.g., Eurofins).

- Hit Validation : Confirm targets via SPR (e.g., Biacore) for binding kinetics (kₐₙ, kₒff) .

- Mechanistic Probes : Combine RNA-seq (post-treatment) and phosphoproteomics to map signaling pathways .

Example :

HTS identified EGFR inhibition, validated by Western blot (↓p-EGFR Tyr1068) and transcriptomic downregulation of MAPK pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.